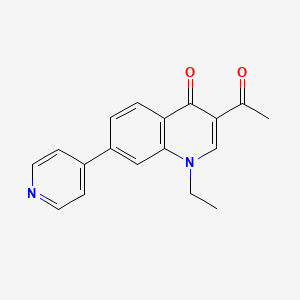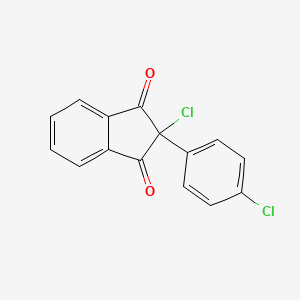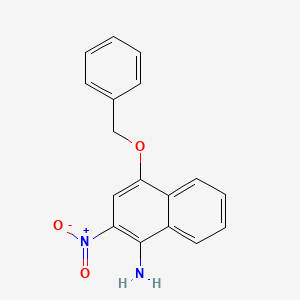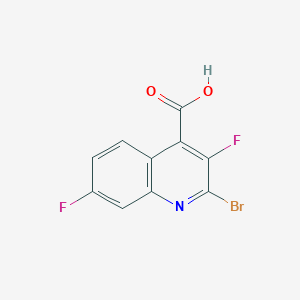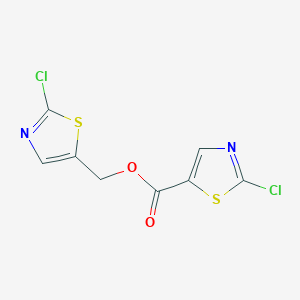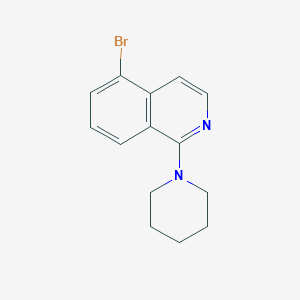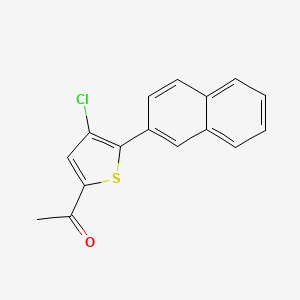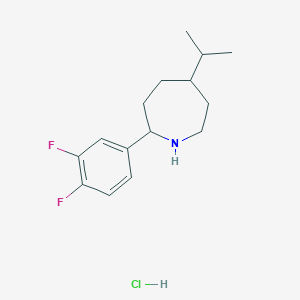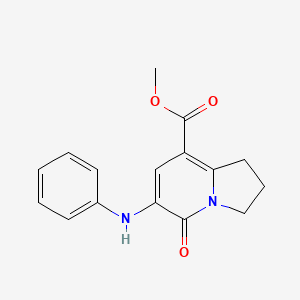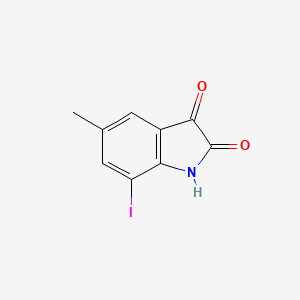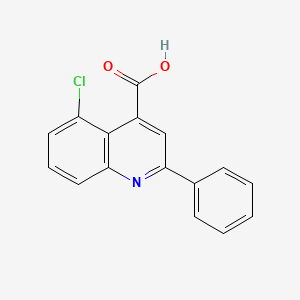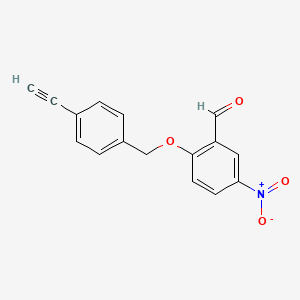![molecular formula C19H16N2O B15063667 3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-77-9](/img/structure/B15063667.png)
3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a heterocyclic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with methyl acrylate in the presence of a base, followed by cyclization to form the desired quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学的研究の応用
3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Another heterocyclic compound with similar structural features.
3,4-Dihydro-2-methoxy-2H-pyran: A related compound with a different heterocyclic ring system.
Uniqueness
3-Methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific quinoline-based structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
918645-77-9 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC名 |
3-methyl-1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H16N2O/c1-13-10-15-7-3-5-9-18(15)21(19(13)22)16-11-14-6-2-4-8-17(14)20-12-16/h2-9,11-13H,10H2,1H3 |
InChIキー |
JPTKQMDRHOYEDG-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


